molecular formula C17H20N2O3S B5551283 4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5551283
M. Wt: 332.4 g/mol
InChI Key: BFPQNGVGJHBPLH-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide is 332.11946368 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sensor Development

  • Compounds similar to "4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide" have been used in the development of selective sensors for metal ions, such as yttrium (Y3+) and mercury (Hg2+). These sensors offer advantages like high sensitivity, low detection limits, and applicability in real-world samples, including industrial effluents and water sources (Hussain et al., 2017) (Hussain et al., 2017).

Photochemical Properties for Photodynamic Therapy

  • Certain derivatives have been identified for their potential in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II photosensitizers in cancer treatment, highlighting the compound's relevance in medical research (Pişkin et al., 2020).

Crystal Structure and Supramolecular Analysis

  • Research on the crystal structure and Hirshfeld surface analysis of benzylidene benzenesulfonohydrazide derivatives, including "4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide," provides insights into their structural and supramolecular features. These studies reveal the effect of substitution on the compounds' properties, which is valuable for designing new materials with desired characteristics (Salian et al., 2018).

Bioactivity and Interaction with DNA

  • Some sulfonohydrazide derivatives show significant bioactivity, including antibacterial, antifungal, and antioxidant properties, and can interact with DNA, indicating their potential in pharmaceutical research and development (Sirajuddin et al., 2013).

Anticancer Activity

  • The synthesis of hybrid molecules involving benzenesulfonohydrazide and evaluation of their anticancer activity against various human cancer cell lines highlight the compound's relevance in developing new therapeutic agents (Kumar et al., 2015).

Properties

IUPAC Name

4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h4-11,13,19H,3,12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPQNGVGJHBPLH-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.